Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
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Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under neutral and basic conditions but can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves the reaction of ethyl 4-amino-4-phenylbutanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like trimethylsilyl iodide (TMSI) and methanol are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of amino acids during peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various chemical transformations without interference. The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
- Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexylacetate
- tert-Butyl 4-((tert-butoxycarbonyl)amino)benzoate
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to its specific structure, which includes a phenyl group and a Boc-protected amine. This combination provides distinct reactivity and stability characteristics, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C17H25NO4/c1-5-21-15(19)12-11-14(13-9-7-6-8-10-13)18-16(20)22-17(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,18,20) |
InChI Key |
AYYSJWRLLGIPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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